

# Commercial Sources and Application Notes for Lateritin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lateritin*

Cat. No.: *B1674538*

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## Introduction

**Lateritin** is a naturally occurring cyclic depsipeptide with recognized biological activities, including inhibitory effects on acyl-CoA:cholesterol acyltransferase (ACAT) and potent anti-cancer properties. The specific stereoisomer, (3R,6R)-**Lateritin**, also known as (3R,6R)-Bassiatin, has garnered significant interest for its apoptosis-inducing capabilities in various cancer cell lines. This document provides a comprehensive overview of commercial sources for purchasing **Lateritin** and detailed application notes and protocols for its use in research and drug development settings.

## Commercial Availability

**Lateritin** and its stereoisomers are available from several commercial suppliers catering to the research community. When purchasing, it is crucial to verify the specific stereoisomer being offered, as the biological activity can be stereospecific.

Table 1: Commercial Suppliers of **Lateritin**

Supplier	Product Name(s)	CAS Number	Purity	Notes
Smolecule	Lateritin	65454-13-9	>98%	General research grade.
Adipogen Life Sciences	(3S,6R)-Lateritin	65454-13-9	High Purity	Marketed as an ACAT inhibitor. Notes indicate the (3R,6R)-stereoisomer possesses anti-cancer activity.
Biomol	(3S,6R)-Lateritin	65454-13-9	High Purity	Distributor for Adipogen Life Sciences.
United States Biological	(3S,6R)-Lateritin	65454-13-9	Not Specified	Research quantities available.

## Application Notes: Anti-Cancer Activity of (3R,6R)-Lateritin

The (3R,6R)-stereoisomer of **Lateritin** has demonstrated significant anti-cancer effects, particularly in estrogen receptor-positive (ER+) breast cancer cells. Its mechanism of action involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

### Mechanism of Action

(3R,6R)-**Lateritin** exhibits anti-cancer activity primarily through the induction of apoptosis. In MCF-7 human breast cancer cells, it has been shown to activate the ERK1/2 and Akt signaling pathways, which are paradoxically known as pro-survival pathways. However, in the context of (3R,6R)-**Lateritin** treatment, sustained activation of ERK1/2 has been linked to the induction of apoptosis[1]. The compound also demonstrates anti-estrogenic properties by competing with estradiol for binding to the estrogen receptor alpha (ER $\alpha$ ), leading to the downregulation of

ER $\alpha$  and its target genes, such as cyclin D1[1][2]. This results in cell cycle arrest at the G0/G1 and G2/M phases[3][4].

## Quantitative Data: Cytotoxicity and ACAT Inhibition

The following tables summarize the quantitative data available for **Lateritin**'s biological activities.

Table 2: IC50 Value for ACAT Inhibition

Enzyme Source	IC50	Reference
Rat Liver Microsomes	5.7 $\mu$ M	[2]

Table 3: Cytotoxicity of (3R,6R)-**Lateritin** in Breast Cancer Cell Lines

Cell Line	Receptor Status	Treatment Concentration	Effect	Reference
MCF-7	ER+, PR+, HER2+	37.5 $\mu$ M	Significant cytotoxicity and cell cycle arrest	[3][4][5]
MDA-MB-231	ER-, PR-, HER2-	37.5 $\mu$ M	Less cytotoxic effect compared to MCF-7	[3][5]
SK-BR-3	ER-, PR-, HER2+	Not specified	Cytotoxic effect observed	[3][5]
SVCT	Normal Breast Epithelial	37.5 $\mu$ M	Lower cytotoxicity compared to cancer cell lines	[3][4]

Note: A study mentioned the use of 15 different concentrations to determine cytotoxicity, but the specific IC50 values were not provided in the abstract[3][4]. The 37.5  $\mu$ M concentration was used for subsequent cell cycle analysis.

## Experimental Protocols

### Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxicity of (3R,6R)-**Lateritin** on breast cancer cell lines[5].

Materials:

- (3R,6R)-**Lateritin**
- Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) and a normal breast epithelial cell line (e.g., SVCT)
- DMEM or appropriate cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of  $2 \times 10^4$  cells/well in 100  $\mu$ L of complete medium and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Prepare serial dilutions of (3R,6R)-**Lateritin** in culture medium to achieve the desired final concentrations.
- After 24 hours, remove the medium from the wells and add 100  $\mu$ L of the medium containing different concentrations of (3R,6R)-**Lateritin**. Include a vehicle control (e.g., DMSO) and a

no-treatment control.

- Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
- At the end of the incubation period, add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the control wells.

## Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is a standard method for quantifying apoptosis and can be applied to cells treated with (3R,6R)-**Lateritin**.

Materials:

- Cells treated with (3R,6R)-**Lateritin** as described in Protocol 1.
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Binding Buffer
- Flow cytometer

Procedure:

- Culture and treat cells with (3R,6R)-**Lateritin** at the desired concentration and for the appropriate duration.
- Harvest the cells by trypsinization and collect them by centrifugation.

- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Transfer 100  $\mu$ L of the cell suspension to a flow cytometry tube.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

## Protocol 3: Western Blot Analysis of ERK and Akt Phosphorylation

This protocol is based on the findings that (3R,6R)-**Lateritin** activates the ERK1/2 and Akt pathways[1].

Materials:

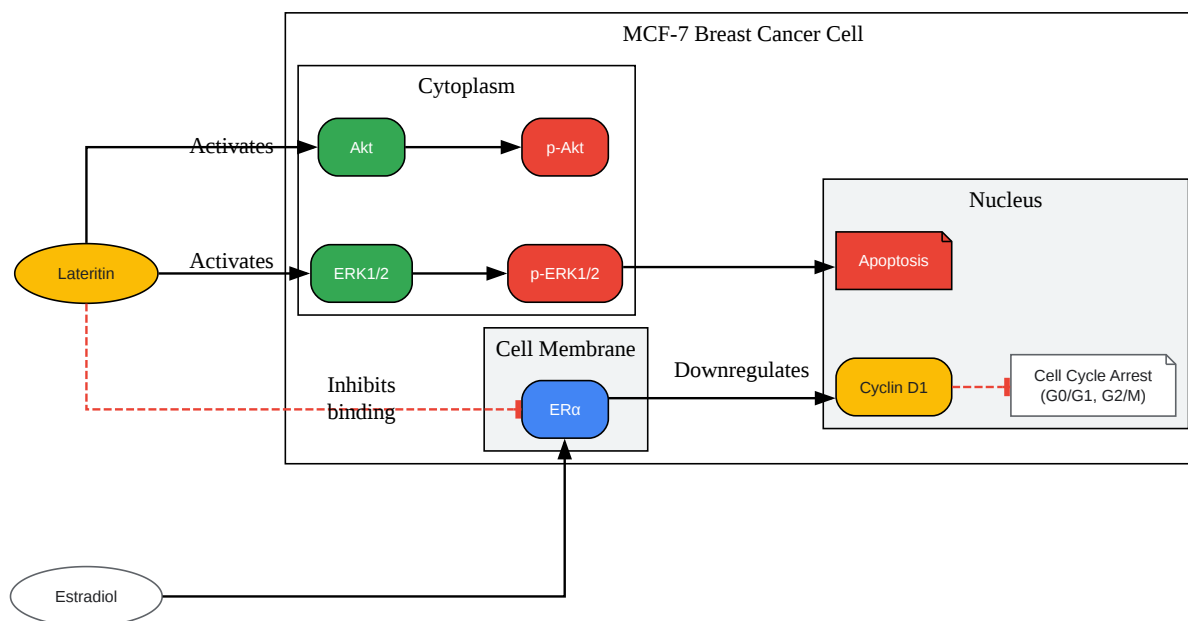
- Cells treated with (3R,6R)-**Lateritin**.
- RIPA buffer with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels.
- PVDF membrane.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and a loading control (e.g., anti- $\beta$ -actin).
- HRP-conjugated secondary antibodies.

- ECL Western Blotting Substrate.
- Chemiluminescence imaging system.

#### Procedure:

- Treat cells with (3R,6R)-**Lateritin** for the desired time points.
- Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

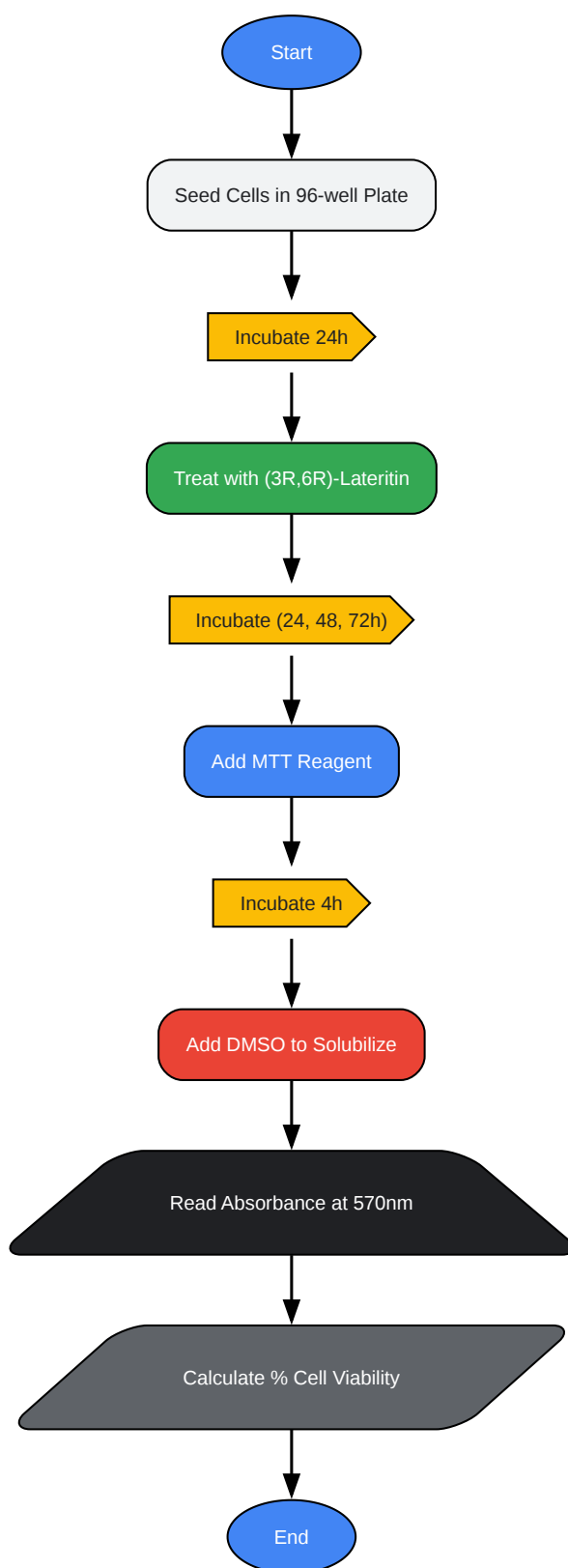
## Visualizations



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Caption: Signaling pathway of (3R,6R)-**Lateritin** in MCF-7 cells.





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Caption: Experimental workflow for the MTT cell viability assay.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)